5-Iodo-1H-inden-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,3-dihydroinden-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITSMACANUSMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698420 | |
| Record name | 5-Iodo-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187983-92-1 | |
| Record name | 5-Iodo-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 5 Iodo 1h Inden 2 3h One
Reactions Involving the Carbonyl Group
The ketone functionality in 5-Iodo-1H-inden-2(3H)-one is central to many of its transformations. The adjacent α-carbons bear acidic protons, allowing for enolate formation, while the carbonyl carbon itself is electrophilic and susceptible to nucleophilic attack.
Enolate Formation and Regioselectivity under Kinetic vs. Thermodynamic Control
The formation of an enolate is a critical first step for many reactions involving the α-carbon of a ketone. For this compound, the parent 2-indanone structure is symmetrical with respect to the two α-carbons (C1 and C3). The iodine substituent at the 5-position is distant and its electronic influence on the acidity of the C1 and C3 protons is minimal, meaning there is no significant inherent regioselectivity in enolate formation. However, the choice of reaction conditions can, in principle, favor either the kinetic or thermodynamic enolate, though for a symmetrical ketone this distinction primarily relates to the potential for side reactions or equilibration rather than forming a different regioisomer. udel.edu
Kinetic Control : The kinetic enolate is formed faster and is favored under irreversible conditions. udel.edu This typically involves using a strong, sterically hindered base at low temperatures with a short reaction time. ochemacademy.com The bulky base, such as lithium diisopropylamide (LDA), removes a proton from the most sterically accessible position more rapidly. udel.eduochemacademy.com
Thermodynamic Control : The thermodynamic enolate is the more stable enolate and is favored under conditions that allow for equilibrium. masterorganicchemistry.com This is achieved using a smaller, weaker base (like sodium ethoxide or sodium hydride) at higher temperatures with longer reaction times, allowing the initially formed kinetic enolate to equilibrate to the more stable thermodynamic product. ochemacademy.commasterorganicchemistry.com
Table 1: Conditions for Enolate Formation
| Control Type | Base | Temperature | Reaction Time | Characteristics |
|---|---|---|---|---|
| Kinetic | Strong, bulky base (e.g., LDA) | Low (-78 °C) | Short | Favors the faster-forming, less stable product. udel.eduochemacademy.com |
| Thermodynamic | Strong, small base (e.g., NaH, NaOEt) | Higher (Room Temp. or above) | Long | Favors the more stable product via equilibration. ochemacademy.commasterorganicchemistry.com |
Nucleophilic Additions to the Ketone Functionality
The electrophilic carbon of the carbonyl group in this compound is a target for various nucleophiles. These reactions are fundamental for introducing new substituents and building molecular complexity. A notable example is the TiCl₄-Mg mediated coupling with bromoform (CHBr₃), which adds a dibromomethyl group to the carbonyl carbon, forming the corresponding dibromomethyl carbinol. sigmaaldrich.comchemsrc.com This transformation highlights the ketone's accessibility to organometallic reagents. Other common nucleophilic additions could involve Grignard reagents or organolithium compounds to form tertiary alcohols.
Condensation Reactions (e.g., Cross-Aldol Condensation)
The presence of α-hydrogens allows this compound to act as the nucleophilic component (via its enolate) in aldol condensation reactions. masterorganicchemistry.com In a base-catalyzed aldol reaction, the enolate attacks a carbonyl compound to form a β-hydroxy ketone (an aldol adduct). study.comwikipedia.org This adduct can then undergo dehydration, often driven by heat, to yield an α,β-unsaturated ketone. study.com
Cross-aldol condensations, where this compound reacts with a different carbonyl partner, are particularly useful, especially when the partner has no α-hydrogens (e.g., benzaldehyde) to prevent self-condensation. truman.edu This strategy ensures that this compound selectively forms the enolate.
Table 2: Example of a Cross-Aldol Condensation Reaction
| Reactant 1 | Reactant 2 | Base | Product Type |
|---|
Cycloaddition Reactions with the Ketone (e.g., [3+2] Cycloadditions)
While direct cycloaddition involving the C=O bond of this compound is not common, the indanone scaffold is a versatile precursor for derivatives that readily participate in such reactions. For instance, the α,β-unsaturated ketones formed from aldol condensation can act as dipolarophiles. More directly, indanone derivatives can be used to generate intermediates for cycloadditions. For example, 2-benzylidene-1-indenones, which can be derived from indanones, undergo regioselective [3+2] cycloaddition reactions with functionalized olefins in the presence of a base like DABCO. rsc.org This reaction constructs complex, fused-ring systems. rsc.orgresearchgate.net Similarly, donor-acceptor cyclopropanes have been used as 1,3-dipoles in [3+2] cycloaddition reactions with in situ generated indenones to synthesize fused cyclopentane scaffolds. nih.gov These transformations showcase the utility of the indanone core in preparing substrates for powerful ring-forming reactions.
Functionalization of the Carbon-Iodine Bond
The carbon-iodine bond on the aromatic ring of this compound is a key site for modification via metal-catalyzed cross-coupling reactions. As an aryl iodide, it is a highly reactive electrophile for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations. wikipedia.org
Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron species, such as a boronic acid or boronic ester, to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. The reaction is typically catalyzed by a palladium(0) complex and requires a base. libretexts.org
Heck-Mizoroki Reaction : The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.orgorganic-chemistry.org It typically results in the formation of a trans-substituted alkene. organic-chemistry.org
Sonogashira Coupling : This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org It is unique in that it employs a dual catalyst system, consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org
Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Typical Base | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | 5-Aryl-1H-inden-2(3H)-one |
| Heck-Mizoroki | Alkene (H₂C=CHR) | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc | 5-(alkenyl)-1H-inden-2(3H)-one |
| Sonogashira | Alkyne (HC≡CR) | PdCl₂(PPh₃)₂, CuI | Et₃N, Diethylamine | 5-(alkynyl)-1H-inden-2(3H)-one |
Stille Coupling with Organostannanes
The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organostannane with an organic halide. wikipedia.org For this compound, this reaction provides a pathway to introduce various alkyl, vinyl, aryl, or alkynyl groups at the 5-position. The general mechanism involves a catalytic cycle with a palladium(0) species, comprising oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
The reaction of this compound with an organostannane reagent (R-SnR'₃) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), would be expected to yield the corresponding 5-substituted-1H-inden-2(3H)-one. Organostannanes are advantageous due to their stability to air and moisture and the tolerance of the reaction to a wide variety of functional groups. wikipedia.org However, the high toxicity of tin compounds is a significant drawback. wikipedia.org
A variation of this reaction is the Stille-carbonylative cross-coupling, which can introduce a carbonyl group between the indenone core and the coupled fragment, leading to the formation of ketones. wikipedia.orgrsc.org This is achieved by carrying out the reaction under an atmosphere of carbon monoxide. rsc.org
Table 1: Representative Stille Coupling Reaction
| Reactant A | Reactant B | Catalyst | Product |
| This compound | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 5-R-1H-inden-2(3H)-one |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orgwikipedia.org The reaction proceeds under mild conditions, often at room temperature, and tolerates a broad range of functional groups, making it a valuable tool in organic synthesis. wikipedia.orgjk-sci.com
For this compound, Sonogashira coupling provides a direct route to 5-alkynyl-substituted indenones. The general catalytic cycle involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide, while the copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in a transmetalation step with the palladium complex. wikipedia.org
Table 2: Typical Conditions for Sonogashira Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Alkyne | Phenylacetylene | Nucleophile |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary Catalyst |
| Copper Co-catalyst | CuI | Activates Alkyne |
| Base | Triethylamine (Et₃N) | Neutralizes HX, promotes catalyst regeneration |
| Solvent | Tetrahydrofuran (THF) | Reaction Medium |
The products of this reaction, arylalkynes, are important structural motifs in pharmaceuticals and organic materials. libretexts.org
Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for synthesizing biaryl compounds. researchgate.netlibretexts.org The reaction couples an organoboron compound, typically a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org
The reaction of this compound with various arylboronic acids would yield 5-aryl-1H-inden-2(3H)-one derivatives. The C-I bond is highly reactive in Suzuki couplings. Studies on the analogous 5-bromo-1-indanone have shown excellent yields (91-97%) when coupled with various phenylboronic acids using a Pd(PPh₃)₄ catalyst. researchgate.net Given that aryl iodides are generally more reactive than aryl bromides, this compound is expected to be an excellent substrate for this transformation. wikipedia.org
The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to give the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A key advantage of the Suzuki-Miyaura coupling is the low toxicity and environmental friendliness of the boron-containing reagents. libretexts.org
Table 3: Suzuki-Miyaura Coupling of a 5-Halo-1-indanone Analog with Arylboronic Acids researchgate.net
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-1-indanone | 95 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | 91 |
| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone | 97 |
| 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-1-indanone | 96 |
| (Data based on the reaction of 5-bromo-1-indanone) |
Other Palladium- and Copper-Mediated Cross-Couplings
Beyond the Stille, Sonogashira, and Suzuki reactions, the C-I bond in this compound is susceptible to other important transformations. One such reaction is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds. This reaction would involve coupling the iodoindenone with primary or secondary amines to form 5-amino-1H-inden-2(3H)-one derivatives, which are valuable intermediates in medicinal chemistry.
Another relevant transformation is the Heck coupling , which forms a substituted alkene by reacting the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of vinyl groups at the 5-position of the indenone core.
C-I Bond Reduction and Hydrogenolysis
The carbon-iodine bond in aryl iodides can be cleaved and replaced with a hydrogen atom through reduction or hydrogenolysis. This transformation is useful for removing the iodine atom after it has served its purpose as an activating group or a handle for other reactions.
Common methods for the reduction of aryl iodides include catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas (H₂). Other reducing agents such as zinc dust in acetic acid or sodium borohydride in the presence of a transition metal catalyst can also be employed. This process would convert this compound into the parent 1H-inden-2(3H)-one.
Nucleophilic Substitution at the Iodinated Position
Direct nucleophilic aromatic substitution (SₙAr) of the iodine atom is generally difficult on unactivated aryl halides. However, the reactivity can be enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the carbonyl group is meta to the iodine, providing only moderate activation. Therefore, SₙAr reactions with common nucleophiles would likely require harsh conditions (high temperatures and pressures) or the use of a copper catalyst (Ullmann condensation) to proceed efficiently. For instance, reaction with an alkoxide in the presence of a copper catalyst could yield a 5-alkoxy-1H-inden-2(3H)-one.
Radical Processes Involving the C-I Bond
The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. This can be initiated by heat, light (photolysis), or radical initiators. The resulting 5-oxo-indenyl radical is a reactive intermediate that can participate in various radical reactions. For example, it could abstract a hydrogen atom from a solvent or another reagent, leading to the formation of 1H-inden-2(3H)-one. It could also be trapped by radical acceptors or participate in radical cyclization reactions if appropriate functionality is present elsewhere in the molecule.
Transformations of the Indenone Ring System of 5-Iodo-1H-inden-2(H)-one
The reactivity of the this compound ring system is characterized by the interplay of its α,β-unsaturated ketone functionality and the aromatic ring. The electron-withdrawing nature of the carbonyl group renders the olefinic bond susceptible to nucleophilic attack, while the fused benzene (B151609) ring influences the electronic properties and steric accessibility of the reactive sites. Although specific studies on the reactivity of this compound are limited, the chemical behavior of analogous indenone derivatives provides a strong basis for predicting its transformations.
Olefin Functionalization and Derivatization
The double bond in the indenone core is a key site for functionalization. Reactions typical for α,β-unsaturated ketones, such as conjugate additions and transition metal-catalyzed cross-coupling reactions, are expected to proceed readily.
Michael Addition: The conjugate addition of nucleophiles, or Michael addition, to α,β-unsaturated ketones is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. In the context of indenone derivatives, various nucleophiles can be employed. For instance, the reaction of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with a range of nitrogen-containing nucleophiles such as piperidine, morpholine, and imidazole has been explored. researchgate.net These reactions typically yield the corresponding 1,4-adducts. The stability of the resulting products can vary, with some derivatives being susceptible to a retro-Michael reaction, depending on the nature of the nucleophile. researchgate.net
Heck Reaction: The palladium-catalyzed Heck reaction, a versatile method for carbon-carbon bond formation, can be applied to indenone systems. Intramolecular reductive Heck reactions of 2'-iodochalcones, which are precursors to indanones, have been successfully achieved using palladium nanoparticles as catalysts. thieme-connect.com This suggests that the olefinic bond within an indenone scaffold can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. An efficient intramolecular palladium-catalyzed, asymmetric reductive-Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. acs.org
| Reaction Type | Nucleophile/Reagent | Product Type | Reference |
| Michael Addition | Piperidine, Morpholine, Imidazole | 1,4-adducts | researchgate.net |
| Reductive Heck Reaction | Aryl Halides | 3-Arylindanones | acs.org |
| Intramolecular Reductive Heck Reaction | 2'-Iodochalcones | Indanones | thieme-connect.com |
Ring-Opening and Ring-Closing Metathesis Reactions
Olefin metathesis has emerged as a powerful tool in synthetic organic chemistry. While ring-closing metathesis (RCM) is widely used for the construction of cyclic systems, ring-opening metathesis polymerization (ROMP) allows for the synthesis of polymers from cyclic olefins.
Ring-Closing Metathesis (RCM): RCM has been successfully employed in the synthesis of various unsaturated rings. wikipedia.org In the context of indenone chemistry, RCM has been utilized to construct the indenone core itself from acyclic precursors. This powerful technique allows for the formation of the five-membered ring with the embedded double bond.
While direct examples of RCM being used to further elaborate a pre-existing indenone are not prevalent, the principles of RCM suggest that if this compound were functionalized with a terminal alkene at an appropriate position, intramolecular metathesis could lead to the formation of more complex fused ring systems. The success of such a reaction would depend on the specific substrate and the choice of a suitable ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst. wikipedia.orgdrughunter.com
Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization that is driven by the relief of ring strain in cyclic olefins. youtube.com For a cyclic olefin to be a suitable monomer for ROMP, it must possess sufficient ring strain. The five-membered ring of the indenone system has a moderate degree of ring strain. However, the thermodynamic stability of the conjugated system may disfavor the ring-opening process. There is a lack of specific reports on the ROMP of indenone derivatives, suggesting that it may not be a readily accessible reaction pathway under standard metathesis conditions.
| Metathesis Reaction | Application | Catalyst Example | Reference |
| Ring-Closing Metathesis (RCM) | Synthesis of indenone core | Grubbs' Catalyst | organic-chemistry.org |
| Ring-Opening Metathesis Polymerization (ROMP) | Not commonly reported for indenones | Not applicable |
Oxidative Transformations (e.g., Epoxidation, Hydroxylation)
The electron-deficient double bond of the α,β-unsaturated ketone in the indenone system is susceptible to oxidative transformations, such as epoxidation and dihydroxylation. These reactions introduce new functional groups and stereocenters, providing access to a wider range of derivatives.
Epoxidation: The epoxidation of α,β-unsaturated ketones can be achieved using various reagents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. researchgate.netmasterorganicchemistry.comleah4sci.com The reaction proceeds via the delivery of an oxygen atom to the double bond, forming an epoxide ring. The reactivity of the double bond towards epoxidation is influenced by electronic factors; more electron-rich alkenes tend to react faster. stackexchange.com In the case of this compound, the electron-withdrawing effect of the carbonyl group deactivates the double bond towards electrophilic attack, but the reaction can still be expected to occur under appropriate conditions.
Hydroxylation: The conversion of the alkene to a vicinal diol, known as dihydroxylation, can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of diols from alkenes using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. wikipedia.orgyoutube.com This method is applicable to a wide range of alkenes and would likely be effective for the dihydroxylation of the indenone double bond, affording a chiral diol. The dihydroxylation of aromatic compounds can also be catalyzed by certain enzymes to produce dihydrocatechols. nih.gov
| Oxidative Transformation | Reagent | Product | Key Features | Reference |
| Epoxidation | m-CPBA | Epoxide | Concerted, syn-addition | masterorganicchemistry.comleah4sci.com |
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | Vicinal Diol | Enantioselective, syn-addition | wikipedia.orgorganicreactions.org |
Isomerization Reactions
Isomerization reactions involving the indenone ring system can lead to the migration of the double bond, potentially affording thermodynamically more stable isomers or providing access to different reactive intermediates.
Acid-Catalyzed Isomerization: Acid catalysis can promote the isomerization of the double bond in indene (B144670) derivatives. Studies on substituted indenes have shown that the double bond can migrate from the five-membered ring to an exocyclic position. rsc.org For this compound, treatment with a protic or Lewis acid could potentially lead to an equilibrium between the starting α,β-unsaturated ketone and a β,γ-unsaturated isomer. The position of this equilibrium would be dependent on the relative thermodynamic stabilities of the isomers.
Photochemical Isomerization: Photoisomerization is the conversion of one isomer to another through photoexcitation. wikipedia.orgbritannica.com This process is particularly relevant for compounds with double bonds, such as stilbene and azobenzene. wikipedia.org While direct photochemical isomerization of the endocyclic double bond in the indenone core is not widely reported, related photochemical transformations of indenone precursors have been observed. For example, the photolysis of certain ketones can lead to the formation of 1-indanone (B140024) derivatives. nih.gov The application of photochemical methods to this compound could potentially lead to interesting rearrangements or isomerizations, although the specific outcomes would require experimental investigation.
| Isomerization Type | Catalyst/Condition | Potential Outcome | Reference |
| Acid-Catalyzed | Protic or Lewis Acid | Migration of the double bond | rsc.org |
| Photochemical | UV light | Rearrangement/Isomerization | wikipedia.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of 5-Iodo-1H-inden-2(3H)-one. The ¹H NMR spectrum provides data on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 5-iodo-2-aminoindan. researchgate.net The presence of an electron-withdrawing carbonyl group at the C2 position and the iodine atom on the aromatic ring significantly influences the chemical shifts.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the aliphatic protons at the C1 and C3 positions. The aromatic protons would exhibit a characteristic splitting pattern influenced by the iodo-substituent. The protons on the C1 and C3 methylene groups would likely appear as singlets or complex multiplets depending on their chemical environment.
The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically in the range of 200-220 ppm. The carbon atom bearing the iodine (C5) would also be significantly shifted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | ~3.6 | ~45 |
| C2 | - | ~215 |
| C3 | ~3.6 | ~45 |
| C3a | - | ~135 |
| C4 | ~7.6 (d) | ~130 |
| C5 | - | ~95 |
| C6 | ~7.7 (dd) | ~138 |
| C7 | ~7.2 (d) | ~128 |
Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary. (d = doublet, dd = doublet of doublets).
Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the aromatic ring (H4, H6, H7), confirming their relative positions. researchgate.netemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com This technique allows for the direct assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal at ~7.6 ppm would correlate with the C4 carbon signal. acgpubs.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comrsc.org This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. Key HMBC correlations would be expected from the C1 and C3 protons to the carbonyl carbon (C2) and the aromatic carbons C3a and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This provides information about the three-dimensional structure and stereochemistry of the molecule. For this relatively rigid indanone structure, NOESY could confirm the spatial relationships between the aliphatic and aromatic protons.
Solid-state NMR (SS-NMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR, which averages out anisotropic interactions, SS-NMR provides information that is directly related to the crystal lattice. researchgate.net This method is particularly sensitive to polymorphism, where a compound can exist in different crystalline forms. researchgate.net While specific SS-NMR data for this compound is not available, this technique would be invaluable for characterizing its solid forms, identifying different polymorphs, and studying crystal packing interactions, including potential halogen bonding involving the iodine atom. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. researchgate.net For this compound, the molecular formula is C₉H₇IO. HRMS would be able to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₉H₇IO | [M+H]⁺ | 258.9614 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular m/z, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. nih.gov This process provides detailed structural information. The fragmentation pattern is a unique fingerprint of a molecule's structure.
The fragmentation of this compound would likely be initiated by the loss of the iodine atom, which is a good leaving group, or the loss of a carbonyl group (CO). Analysis of the structurally related 5-iodo-2-aminoindan shows a primary fragmentation pathway involving the loss of the iodine radical. researchgate.net A similar pathway is expected for the indenone.
Table 3: Predicted Key Fragments in Tandem Mass Spectrometry of this compound
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 258.96 ([M+H]⁺) | Loss of Iodine | I | 131.08 |
| 258.96 ([M+H]⁺) | Loss of Carbon Monoxide | CO | 230.96 |
The analysis of these fragmentation pathways provides conclusive evidence for the connectivity and functional groups present in the this compound molecule. nih.govunito.it
X-ray Crystallography for Solid-State Structure Determination
Without access to experimental data from peer-reviewed scientific sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 5-Iodo-1H-inden-2(3H)-one, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. By calculating the electron density, DFT functionals can predict bond lengths, bond angles, and dihedral angles.
Furthermore, these calculations yield the ground state energy of the molecule, a critical parameter for assessing its thermodynamic stability. Different functionals, such as B3LYP or PBE, might be used in conjunction with appropriate basis sets to achieve reliable results.
Table 1: Representative Data from a Hypothetical DFT Calculation on this compound
| Parameter | Calculated Value |
|---|---|
| Ground State Energy | [Data Not Available] |
| C=O Bond Length | [Data Not Available] |
| C-I Bond Length | [Data Not Available] |
| Dipole Moment | [Data Not Available] |
Note: This table is illustrative as specific research data for this compound is not publicly available.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. Møller-Plesset perturbation theory, particularly at the second (MP2) and fourth (MP4) orders, are common ab initio approaches that incorporate electron correlation effects more explicitly than standard DFT.
For this compound, MP2 and MP4 calculations would provide a more accurate description of its electronic energy and structure, serving as a benchmark for DFT results. These methods are computationally more intensive but are crucial for systems where electron correlation plays a significant role.
The choice of basis set is critical for obtaining accurate results, especially for molecules containing heavy elements like iodine. For halogenated systems, basis sets must be able to describe the large number of electrons and the relativistic effects that become important for heavier atoms.
Effective Core Potentials (ECPs), such as the LANL2DZ basis set, are often employed for iodine. These replace the core electrons with a potential, reducing computational cost while maintaining accuracy for the valence electrons, which are primarily involved in chemical bonding. For lighter atoms like carbon, hydrogen, and oxygen, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used. The combination of a chosen theoretical method (like DFT or MP2) and a basis set defines the level of theory.
Mechanistic Studies of Chemical Reactions
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent transformations.
A Potential Energy Surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule or a system of reacting molecules as a function of their geometry. By exploring the PES, chemists can identify stable molecules (reactants and products) which correspond to minima on the surface, and the high-energy transition states that connect them.
For a reaction involving this compound, PES mapping would involve systematically changing key bond lengths and angles to find the lowest energy path from reactants to products. This provides a comprehensive overview of the reaction's energetic landscape.
The highest point on the lowest energy path between a reactant and a product on the PES is the transition state. Locating this first-order saddle point is crucial for understanding the kinetics of a reaction, as its energy determines the activation energy barrier.
Computational algorithms are used to search for and verify transition state structures. Once located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state correctly connects the desired reactants and products, thus elucidating the precise reaction pathway.
Table 2: Hypothetical Reaction Parameters for a Reaction of this compound
| Parameter | Value |
|---|---|
| Reactant Energy | [Data Not Available] |
| Transition State Energy | [Data Not Available] |
| Product Energy | [Data Not Available] |
| Activation Energy | [Data Not Available] |
Note: This table is illustrative as specific research data for this compound is not publicly available.
Conformational Analysis and Stereochemical Preferences
The conformational preferences of cyclic molecules are determined by a delicate balance of steric and electronic effects. In this compound, the five-membered ring fused to the benzene (B151609) ring imposes significant conformational constraints. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the stable conformations of such molecules. nih.gov
The iodine substituent at the 5-position of the indenone core is expected to influence the molecule's conformation primarily through steric interactions and electronic effects. The large van der Waals radius of the iodine atom can lead to steric hindrance with adjacent substituents or with reagents approaching the molecule. This steric repulsion can affect the planarity of the indenone ring system and influence the preferred orientation of substituents.
Computational studies on related halogenated indanones, if available, would provide quantitative insights into the energetic differences between various conformations and the specific influence of the iodine atom. For instance, studies on 5,6-dimethoxy-1-indanone (B192829) have utilized DFT calculations to elucidate its structure, which could serve as a methodological template for studying the iodo-substituted analogue. nih.gov
Diastereoselectivity and regioselectivity are critical aspects of the chemical reactivity of this compound, particularly in reactions that create new stereocenters or introduce functional groups at different positions. The prediction of these outcomes often relies on understanding the steric and electronic properties of the substrate and the attacking reagent.
Diastereoselectivity: In reactions involving the carbonyl group of this compound, such as reduction or addition of a nucleophile, a new stereocenter can be created at the C2 position. The facial selectivity of the attack on the carbonyl carbon will determine the diastereomeric outcome. The bulky iodine atom, although not directly adjacent to the reaction center, can influence the trajectory of the incoming nucleophile through long-range steric effects or by altering the preferred conformation of the indenone ring. Computational modeling can be employed to calculate the transition state energies for the different modes of attack, thereby predicting the favored diastereomer.
Regioselectivity: The regioselectivity of reactions, such as electrophilic aromatic substitution on the benzene ring of this compound, is governed by the directing effects of the existing substituents. The iodine atom is an ortho-, para-directing deactivator, while the carbonyl group is a meta-directing deactivator. The combined influence of these groups, along with the fused ring system, will determine the position of substitution. Similarly, in reactions involving the enolate of this compound, the regioselectivity of alkylation (O- vs. C-alkylation) will depend on the nature of the electrophile, the solvent, and the counter-ion.
| Reaction Type | Controlling Factors | Predicted Outcome |
| Diastereoselective Carbonyl Addition | Steric hindrance from the iodine and indenone ring | Favored formation of one diastereomer over the other |
| Regioselective Electrophilic Substitution | Directing effects of iodine and carbonyl groups | Substitution at specific positions on the aromatic ring |
Electronic Structure and Bonding Analysis
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In this compound, potential hyperconjugative interactions can involve the carbon-iodine (C-I) bond.
Specifically, the electrons in the σ orbital of the C-I bond can delocalize into the π* anti-bonding orbitals of the aromatic ring or the carbonyl group. This interaction, often denoted as σ(C-I) → π*, would lead to a small donation of electron density from the C-I bond to the π-system. Natural Bond Orbital (NBO) analysis, a computational method, is particularly useful for identifying and quantifying such interactions. nih.gov The energy of this interaction, E(2), calculated through NBO analysis, provides a measure of its strength. While the electron-donating ability of a C-I bond through hyperconjugation is generally considered to be modest, it can still influence the electronic properties and reactivity of the molecule.
The distribution of electron density within this compound is a key determinant of its reactivity. Computational methods like DFT can be used to calculate the electrostatic potential (ESP) mapped onto the electron density surface of the molecule. This provides a visual representation of the charge distribution, with red regions indicating negative electrostatic potential (electron-rich) and blue regions indicating positive electrostatic potential (electron-poor).
In halogenated aromatic compounds, a characteristic feature of the charge distribution around the halogen atom is the "σ-hole". researchgate.net This is a region of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the C-X bond. This positive region arises from the anisotropic distribution of electron density around the halogen. The σ-hole allows the iodine atom in this compound to act as a Lewis acid and engage in halogen bonding.
Solvation Models and Solvent Effects in Computational Studies
In the realm of computational chemistry, understanding the influence of the solvent environment is paramount for accurately predicting the behavior of a molecule in solution. For a compound such as this compound, the surrounding solvent can significantly alter its geometric, electronic, and reactive properties. To account for these interactions, computational studies employ various solvation models, which can be broadly categorized into explicit and implicit models. wikipedia.orgfiveable.me
Explicit solvent models treat each solvent molecule individually, offering a highly detailed and spatially resolved description of the solute-solvent interactions. fiveable.me This approach can capture specific interactions, such as hydrogen bonding, and local fluctuations in solvent density around the solute. wikipedia.org However, the computational cost of representing a large number of solvent molecules is substantial, often limiting the feasibility of this method for larger systems or longer simulation times. nih.gov
Conversely, implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. fiveable.me This method significantly reduces the computational expense by omitting the explicit degrees of freedom of the solvent molecules. acs.org One of the most widely used implicit models is the Polarizable Continuum Model (PCM). wikipedia.orguni-muenchen.de In the PCM framework, the solute is placed within a molecular-shaped cavity, and the solvent's dielectric response to the solute's charge distribution is calculated. researchgate.net The total free energy of solvation within the PCM is typically calculated as the sum of electrostatic, dispersion-repulsion, and cavitation energy terms. uni-muenchen.de While computationally efficient, implicit models may not fully capture specific solute-solvent interactions that are highly directional, like hydrogen bonds. acs.org
For a molecule like this compound, which possesses a polar carbonyl group, solvent polarity is expected to have a pronounced effect. Computational studies on similar cyclic ketones and dicarbonyl compounds have shown that polar solvents tend to stabilize the more polar tautomer, which is typically the keto form. orientjchem.orgemerginginvestigators.org The choice of solvent can influence thermodynamic properties, such as the relative stability of different conformers or tautomers, and can also impact the kinetics of reactions by altering the energy barriers of transition states. orientjchem.orgrsc.org For instance, theoretical investigations into the keto-enol tautomerism of various ketones demonstrate that the equilibrium can shift significantly with solvent polarity. orientjchem.orgworldscientific.com
The following interactive table illustrates hypothetical data from a computational study on this compound using an implicit solvation model (PCM) at the B3LYP/6-31G* level of theory. This data demonstrates how key calculated properties might vary across solvents with different dielectric constants (ε).
Table 1: Hypothetical Solvent Effects on Calculated Properties of this compound
This table presents illustrative data to demonstrate the potential impact of different solvents on the calculated properties of this compound. The values are not derived from actual experimental or computational results.
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1.0 | 0.00 | 3.15 | 4.50 |
| Cyclohexane | 2.0 | -2.58 | 3.42 | 4.45 |
| Chloroform | 4.8 | -4.75 | 3.98 | 4.38 |
| Acetone | 20.7 | -6.92 | 4.55 | 4.31 |
| Methanol | 32.7 | -7.88 | 4.89 | 4.25 |
| Water | 78.4 | -8.54 | 5.12 | 4.20 |
As depicted in the hypothetical data, an increase in solvent polarity (higher dielectric constant) generally leads to a more negative solvation free energy, indicating greater stabilization of the solute. Concurrently, the molecule's dipole moment is shown to increase as the surrounding medium becomes more polarizable, reflecting the electronic polarization of the solute by the solvent. The HOMO-LUMO gap, an indicator of chemical reactivity, tends to decrease in more polar solvents, suggesting a potential increase in reactivity. Such computational investigations are crucial for rationalizing experimentally observed solvent effects and for predicting the behavior of molecules in different chemical environments.
Synthetic Applications As a Key Intermediate
Precursor for Advanced Functionalized Indenones and Indanes
The presence of the iodine atom at the C-5 position of the indenone scaffold is the linchpin of its utility as a precursor for more complex derivatives. This halogen atom serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the aromatic ring. These transformations are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Detailed research has demonstrated the efficacy of reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings using aryl iodides as substrates. While direct studies on 5-Iodo-1H-inden-2(3H)-one are not extensively documented in publicly available literature, the reactivity of the aryl iodide moiety is well-established. This allows for the rational design of synthetic routes to novel indenone and indane derivatives.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group at C-5 | Potential Product Class |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters | Aryl/heteroaryl | 5-Aryl-1H-inden-2(3H)-ones |
| Sonogashira | Terminal alkynes | Alkynyl | 5-Alkynyl-1H-inden-2(3H)-ones |
| Heck | Alkenes | Alkenyl | 5-Alkenyl-1H-inden-2(3H)-ones |
| Buchwald-Hartwig | Amines, amides | Amino, amido | 5-Amino/Amido-1H-inden-2(3H)-ones |
| Stille | Organostannanes | Various organic groups | 5-Substituted-1H-inden-2(3H)-ones |
The resulting 5-substituted indenones can be further elaborated. For instance, reduction of the ketone functionality and/or the double bond of the five-membered ring provides access to a variety of functionalized indanes. This subsequent derivatization significantly broadens the molecular diversity achievable from this single key intermediate.
Building Block for Fused Heterocyclic Systems
The indenone core of this compound provides a reactive scaffold for the construction of fused heterocyclic systems. The ketone functionality is a key reactive site for condensation reactions with various dinucleophiles, leading to the formation of new rings fused to the indene (B144670) framework.
A prominent example of this reactivity is the synthesis of indenopyrazoles . The reaction of an indenone with hydrazine (B178648) or its derivatives can lead to the formation of a pyrazole (B372694) ring fused to the indene system. While specific examples starting from this compound are not readily found in the literature, the general transformation is a well-established method for the synthesis of such fused heterocycles. The iodo-substituent would be carried through this transformation, providing a handle for further functionalization of the resulting indenopyrazole system, for instance, via the aforementioned palladium-catalyzed cross-coupling reactions.
The general synthetic approach to indenopyrazoles from indenones is outlined below:
General Scheme for Indenopyrazole Formation
This strategy highlights the potential of this compound as a precursor to novel, functionalized fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Role in the Total Synthesis of Complex Organic Molecules
While specific examples of the application of this compound in the total synthesis of natural products or other complex organic molecules are not prevalent in the current body of scientific literature, its potential in this arena is significant. The ability to introduce diverse functionality at the C-5 position, coupled with the inherent reactivity of the indenone system, makes it a highly attractive building block for the convergent synthesis of complex targets.
In a hypothetical total synthesis, this compound could be envisioned as a key fragment. For example, a complex side chain could be introduced via a Sonogashira coupling, followed by elaboration of the indenone core to construct the desired molecular framework. The strategic placement of the iodine atom allows for the late-stage introduction of key structural motifs, a tactic often employed in modern total synthesis to enhance efficiency and flexibility.
The development of synthetic routes that leverage the unique reactivity of this compound will undoubtedly open new avenues for the efficient construction of complex and biologically relevant molecules.
Future Research Directions
Development of Novel and More Efficient Synthetic Pathways
While existing methods for the synthesis of 5-Iodo-1H-inden-2(3H)-one are established, there is considerable room for improvement in terms of efficiency, sustainability, and atom economy. Future research should focus on developing novel synthetic pathways that address these limitations.
One promising area is the exploration of late-stage C-H functionalization. Direct iodination of the 1H-inden-2(3H)-one scaffold via C-H activation would represent a more atom-economical approach compared to traditional methods that may involve multiple steps and the use of pre-functionalized precursors. Research in this area would involve screening various directing groups and catalyst systems to achieve high regioselectivity for the C5 position.
Furthermore, the development of enzymatic or chemoenzymatic routes could offer a greener alternative to conventional organic synthesis. The use of haloperoxidase enzymes, for instance, could enable the selective iodination of the indenone core under mild, aqueous conditions, thereby reducing the reliance on harsh reagents and organic solvents.
A comparative overview of a traditional synthetic approach versus a potential novel pathway is presented in Table 1.
Table 1: Comparison of Synthetic Pathways for this compound
| Parameter | Traditional Pathway (e.g., Sandmeyer Reaction) | Proposed Novel Pathway (C-H Activation) |
|---|---|---|
| Starting Material | 5-Amino-1H-inden-2(3H)-one | 1H-inden-2(3H)-one |
| Key Reagents | NaNO₂, HCl, KI | I₂ or other iodine source, Oxidant, Catalyst (e.g., Pd(OAc)₂) |
| Number of Steps | 2-3 | 1 |
| Atom Economy | Moderate | High |
| Environmental Impact | Use of diazotization reagents | Potentially lower, depending on catalyst and solvent |
| Potential Yield | 60-80% | >90% (Target) |
Exploration of Undiscovered Reactivity Modes and Catalytic Cycles
The presence of both an α,β-unsaturated ketone and an aryl iodide moiety in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations and catalytic cycles involving this compound.
The iodine atom serves as a key functional group for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. While these are established methods, their application to the this compound scaffold could be systematically explored to generate a diverse library of C5-substituted indenone derivatives. Of particular interest would be the development of novel catalytic systems that allow for challenging couplings or exhibit unprecedented functional group tolerance.
Moreover, the potential for this compound to participate in photoredox catalysis is an exciting avenue for exploration. The carbon-iodine bond can be homolytically cleaved under visible light irradiation in the presence of a suitable photocatalyst, generating an aryl radical. This reactive intermediate could then engage in a variety of transformations, such as addition to alkenes or alkynes, or C-H functionalization reactions, opening up new pathways for the synthesis of complex polycyclic structures.
A summary of potential new reactions is provided in Table 2.
Table 2: Proposed Novel Reactions for this compound
| Reaction Type | Proposed Catalyst/Conditions | Potential Product Class |
|---|---|---|
| Photoredox-mediated Radical Cyclization | Ru(bpy)₃Cl₂, visible light, amine scavenger | Fused polycyclic aromatic compounds |
| Palladium-catalyzed Carbonylative Coupling | Pd(PPh₃)₄, CO gas, nucleophile | 5-Acyl-1H-inden-2(3H)-one derivatives |
| Copper-catalyzed Trifluoromethylation | CuI, "Langlois" reagent (CF₃SO₂Na) | 5-(Trifluoromethyl)-1H-inden-2(3H)-one |
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms. The application of advanced computational modeling to this compound could accelerate the discovery of new reactions and optimize existing synthetic routes.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, providing insights into reaction barriers and predicting the feasibility of a proposed transformation. For instance, computational studies could be used to screen different catalyst-ligand combinations for cross-coupling reactions, identifying the most promising candidates for experimental investigation.
Furthermore, computational modeling can aid in understanding the regioselectivity of reactions involving the indenone core. By calculating the electron density and mapping the electrostatic potential of the molecule, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic strategies.
A hypothetical comparison of predicted versus experimental outcomes is shown in Table 3.
Table 3: Predictive Power of Computational Modeling for a Suzuki Coupling Reaction
| Parameter | Computationally Predicted (DFT) | Experimentally Observed |
|---|---|---|
| Optimal Ligand | SPhos | SPhos |
| Reaction Energy Barrier | 18.5 kcal/mol | - |
| Predicted Yield | High | 92% |
| Major Byproduct | Homocoupling product | Homocoupling product (<5%) |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including enhanced reaction control, improved safety, and higher throughput. Adapting the synthesis and derivatization of this compound to these technologies is a key future research direction.
Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. For exothermic or hazardous reactions, the small reaction volumes and high surface-area-to-volume ratio of microreactors can significantly enhance safety. The synthesis of this compound could be redesigned as a multi-step flow process, minimizing manual handling and purification steps.
Automated synthesis platforms, coupled with high-throughput screening, can be used to rapidly generate and test libraries of this compound derivatives for various applications. By systematically varying the coupling partners in reactions involving the iodo group, a large number of new compounds can be synthesized and evaluated in a short period, accelerating the discovery of molecules with desired properties.
A comparison of batch versus flow synthesis for a derivatization reaction is presented in Table 4.
Table 4: Comparison of Batch vs. Flow Synthesis for a Sonogashira Coupling
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 6-12 hours | 15-30 minutes |
| Temperature Control | Moderate | Precise |
| Scalability | Limited | Readily scalable by numbering-up |
| Throughput | Low | High |
| Yield | 85% | 95% |
Q & A
Q. What are the optimal synthetic routes for 5-Iodo-1H-inden-2(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Halogenation of indenone derivatives typically involves electrophilic substitution. For brominated analogs (e.g., 5-Bromo-1H-inden-2(3H)-one), direct bromination using Br₂ in acetic acid or HBr with oxidizing agents like H₂O₂ is common . For iodination, analogous conditions may require NaI or KI with Cu(I) catalysts under reflux in polar aprotic solvents (e.g., DMF). Reaction temperature (80–120°C) and stoichiometry (1.2–2.0 eq. iodine source) should be optimized to avoid over-iodination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended, with yields typically lower than brominated analogs due to iodine’s bulkier size and reduced reactivity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Expect aromatic protons in the δ 6.8–7.5 ppm range, with deshielding near the iodine substituent. The ketone proton (C=O adjacent) may appear as a singlet near δ 2.8–3.2 ppm .
- 13C NMR : The carbonyl carbon (C=O) resonates at ~200 ppm, while the iodine-bearing carbon shows significant deshielding (~140 ppm) .
- IR : Strong C=O stretch near 1700 cm⁻¹ and C-I stretch at ~500 cm⁻¹.
- Mass Spectrometry : Molecular ion peak [M⁺] should match the molecular weight (e.g., 258.06 g/mol for C₉H₇IO). Fragmentation patterns may include loss of CO (28 amu) or I (127 amu) .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Halogenated indenones are sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C. Decomposition risks include hydrolysis of the ketone group or C-I bond cleavage. Regular purity checks via TLC or HPLC are advised. For analogs like 5-Bromo derivatives, degradation products (e.g., dehalogenated indenone) are observed after prolonged storage .
Advanced Research Questions
Q. How does the iodine substituent influence the electronic and steric properties of this compound in cross-coupling reactions?
- Methodological Answer : The C-I bond’s polarizability enhances reactivity in Suzuki-Miyaura or Ullmann couplings compared to bromo/chloro analogs. However, steric hindrance from iodine may reduce coupling efficiency. Computational studies (DFT) can map electron density shifts: iodine’s +M effect increases electron density at the ortho/para positions, favoring nucleophilic attacks. Experimentally, screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize yields .
Q. How can researchers resolve contradictions in reported solubility or reactivity data for halogenated indenones?
- Methodological Answer :
- Comparative Solubility Studies : Test solubility in DMSO, THF, and chloroform using UV-Vis spectroscopy. For example, brominated indenones dissolve readily in DMSO, while iodo derivatives may require sonication due to higher molecular weight .
- Reactivity Profiling : Use kinetic studies (e.g., competition experiments between 5-Iodo and 5-Bromo derivatives in SNAr reactions) to quantify relative rates. Contradictions often arise from trace moisture or impurities; ensure rigorous drying (molecular sieves) and purity validation .
Q. What computational methods are suitable for predicting the tautomeric behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model keto-enol tautomerism. Compare energy barriers for proton transfer between the ketone and enol forms. Solvent effects (PCM model) should be included, as polar solvents stabilize the keto form. Experimental validation via ¹H NMR in DMSO-d₆ (enol proton at δ 10–12 ppm if present) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
